Patented JAK Inhibitor Intermediate: Verifiable Link to Low-Nanomolar JAK1/JAK2 Inhibition via WO2020/119819
Methyl 4-(2,5-dichloro-4-pyrimidinyl)benzoate is explicitly designated as compound 34b in patent WO2020/119819 and is the direct precursor to JAK-IN-21, a potent JAK inhibitor with IC₅₀ values of 1.73 nM (JAK1), 2.04 nM (JAK2), 109 nM (JAK2 V617F mutant), and 62.9 nM (TYK2) [1]. In contrast, the free acid analog (4-(2,5-dichloropyrimidin-4-yl)benzoic acid) and the ethyl ester analog (CAS 1137576-42-1) are not disclosed in this patent and have no publicly associated JAK inhibitor products. This establishes the methyl ester as the only patent-certified intermediate for accessing this specific series of JAK inhibitors.
| Evidence Dimension | Patent-validated use as intermediate for JAK inhibitor synthesis |
|---|---|
| Target Compound Data | Methyl 4-(2,5-dichloro-4-pyrimidinyl)benzoate: designated compound 34b in WO2020/119819; yields JAK-IN-21 with JAK1 IC₅₀ = 1.73 nM, JAK2 IC₅₀ = 2.04 nM [1] |
| Comparator Or Baseline | Free acid analog (4-(2,5-dichloropyrimidin-4-yl)benzoic acid) and ethyl ester analog (CAS 1137576-42-1): no patent-validated JAK inhibitor products identified |
| Quantified Difference | Qualitative binary difference: patent-certified intermediate vs. no publicly documented role in JAK inhibitor synthesis |
| Conditions | Patent WO2020/119819; in vitro kinase inhibition assays using recombinant JAK kinases |
Why This Matters
Procurement of this specific methyl ester is mandatory to replicate the published synthesis of JAK-IN-21/JAK-IN-28; any ester substitution would deviate from the patent-protected route and risk synthesis failure or regulatory complications.
- [1] Wan, Z. et al. Benzamides of pyrazolyl-amino-pyrimidinyl derivatives, and compositions and methods thereof. Patent WO2020119819, published 2020-06-18. JAK-IN-21 (Example 4): JAK1 IC₅₀ = 1.73 nM, JAK2 IC₅₀ = 2.04 nM, JAK2 V617F IC₅₀ = 109 nM, TYK2 IC₅₀ = 62.9 nM. Compound 34b is the methyl ester intermediate. View Source
